molecular formula C19H20N4O2 B4438230 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate

Cat. No.: B4438230
M. Wt: 336.4 g/mol
InChI Key: KWLJNBREXAZLKW-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate is a heterocyclic compound featuring a pyrimidine ring fused to a pyrazole moiety, with a benzoate ester substituent. Pyrimidine-pyrazole hybrids are of significant interest in agrochemical and pharmaceutical research due to their diverse bioactivities, including herbicidal, antimicrobial, and metal-chelating properties .

Properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-5-16-14(4)22-23(19-20-12(2)11-13(3)21-19)17(16)25-18(24)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLJNBREXAZLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a pyrazole derivative, followed by esterification with benzoic acid. The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like ethanol or methanol. Industrial production methods may employ microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens. The pyrimidine and pyrazole rings are known to interact with nucleic acids and proteins, disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Agrochemical Derivatives (Pyrimidine-Based Herbicides)

Compounds with the 4,6-dimethylpyrimidin-2-yl group are prevalent in herbicides. Key comparisons include:

Compound Name Structural Features Biological Activity Application Reference
Target Compound Pyrimidine-pyrazole-benzoate Potential herbicide Agrochemical
Oxasulfuron Pyrimidine-sulfonylurea ALS inhibitor Weed control
Sulfometuron-methyl Pyrimidine-sulfonylurea-benzoate ALS inhibitor Pre-emergent herbicide
  • Key Differences :
    • The target compound lacks the sulfonylurea bridge present in oxasulfuron and sulfometuron-methyl, which is critical for acetolactate synthase (ALS) inhibition in weeds . Its benzoate group may confer alternative modes of action, such as disrupting cell membrane integrity or interfering with auxin signaling.
    • Lipophilicity: The benzoate ester in the target compound likely enhances soil persistence compared to polar sulfonylurea derivatives .

Antimicrobial Bipyrazoles (Pharmaceutical Analogs)

Pyrazole derivatives with antimicrobial activity share structural similarities:

Compound Name Structural Features Biological Activity Application Reference
Target Compound Pyrimidine-pyrazole-benzoate Not explicitly reported Under investigation
Bipyrazolyl derivatives Bipyrazole-hydroxyl Antibacterial, antifungal Pharmaceutical
  • Key Differences :
    • Bipyrazolyl derivatives (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols) exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans due to their hydroxyl groups, which facilitate hydrogen bonding with microbial targets . The target compound’s benzoate group may reduce direct hydrogen bonding but improve pharmacokinetic properties.

Metal-Chelating Ligands

Pyrimidine-pyrazole hybrids are also employed in coordination chemistry:

Compound Name Structural Features Biological Activity Application Reference
Ligand in Pyrimidine-naphthalenol Metal chelation Analytical chemistry
  • Key Differences: The naphthalenol group in ’s ligand enables strong chelation of transition metals (e.g., Cu²⁺, Fe³⁺), whereas the target compound’s benzoate may exhibit weaker coordination, limiting its utility in metal ion binding .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on antiviral and antibacterial activities, supported by data tables and relevant research findings.

The molecular formula of this compound is C22H26N4O5C_{22}H_{26}N_{4}O_{5} with a molecular weight of 426.5 g/mol. Its structure includes a pyrimidine ring, a pyrazole moiety, and a benzoate group, which contribute to its biological activities.

PropertyValue
Molecular FormulaC22H26N4O5C_{22}H_{26}N_{4}O_{5}
Molecular Weight426.5 g/mol
CAS Number944788-55-0

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant activity against various viruses. In particular, compounds with similar structural motifs have been reported to inhibit the replication of viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV).

A study by Dawood et al. demonstrated that pyrazole derivatives exhibited antiviral efficacy against HSV type 1, reducing plaque formation significantly (up to 69%) at specific concentrations . Another compound in the same family showed an EC50 value of 0.12 mmol/L against RSV, indicating potent antiviral properties compared to traditional antivirals like ribavirin .

Antibacterial Activity

The antibacterial properties of related compounds have also been documented. For example, small polar hits against Staphylococcus aureus were identified through whole-cell screening methods, showcasing the potential for developing new antibiotics based on these structures . The structure–activity relationship (SAR) studies suggest that modifications in the substituents significantly affect antibacterial activity.

Case Study:
A recent investigation into pyrazolo[3,4-d]pyrimidine derivatives found that certain modifications enhanced their antimicrobial efficacy. Specifically, compounds with a pyrimidine substitution at the N-position exhibited improved inhibition rates against bacterial biofilms .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of a dimethylpyrimidine ring and ethyl groups at specific positions enhances biological activity. For instance, the introduction of electron-donating groups has been shown to improve the interaction with biological targets, leading to increased potency against viral and bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate
Reactant of Route 2
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1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzoate

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